molecular formula C17H17N5O2 B2851902 2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide CAS No. 2034385-23-2

2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Cat. No.: B2851902
CAS No.: 2034385-23-2
M. Wt: 323.356
InChI Key: XBYCMHRBSRQIAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a complex organic compound that features a methoxyphenyl group, a pyridinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is the use of click chemistry to form the triazole ring. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the acetamide linkage is formed via amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substituting agents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amide bonds, allowing the compound to mimic natural substrates and inhibit enzyme activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinyl group can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide: Unique due to its combination of a methoxyphenyl group, a pyridinyl group, and a triazole ring.

    2-(2-hydroxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(2-methoxyphenyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethanamide: Similar structure but with an ethanamide linkage instead of an acetamide linkage.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group can enhance solubility and membrane permeability, while the triazole ring provides stability and bioactivity.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-24-16-7-3-2-5-13(16)9-17(23)19-10-14-12-22(21-20-14)15-6-4-8-18-11-15/h2-8,11-12H,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYCMHRBSRQIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.